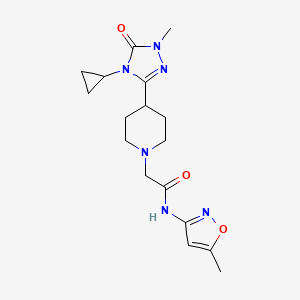
2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Structural Overview
This compound consists of several key structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities including antimicrobial and anticancer properties.
The molecular formula of the compound is C16H19N7O, with a molecular weight of approximately 360.418 g/mol.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities. The following sections detail specific activities observed in various studies.
Anticancer Activity
Research has shown that triazole derivatives can exhibit anticancer properties. For example:
- In vitro studies demonstrated that similar triazole-containing compounds induced apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .
Enzyme Inhibition
The compound may interact with various enzymes:
- CSNK2A2 Inhibition : Analogous compounds have shown improved potency against CSNK2A2, an enzyme implicated in cancer progression. The introduction of triazole groups has been linked to enhanced inhibition .
Antimicrobial Properties
Compounds with similar structures have exhibited antimicrobial effects:
- Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Piperidine Ring : Utilizing cyclopropylamine as a starting material.
- Introduction of the Triazole Moiety : This may involve cyclization reactions with appropriate precursors.
- Acetamide Formation : The final step generally includes the introduction of the acetamide group through acylation reactions.
Common reagents include various catalysts and solvents optimized for yield and purity.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine ring; Hydroxy group | Antitumor activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazole and pyrimidine rings | Kinase inhibition |
| 8-[3-(1-cyclopropylpyrazol)] | Pyrazole ring; Cyclopropyl group | Anticancer properties |
This table illustrates how the combination of piperidine and triazole functionalities in our compound may enhance its pharmacological profile compared to other similar compounds.
Case Studies and Research Findings
Several case studies have investigated the biological activity of related compounds:
- In Vitro Studies on Cancer Cell Lines : Compounds exhibiting similar structural motifs were tested against MCF7 and HeLa cell lines, showing IC50 values in the micromolar range .
- Molecular Docking Studies : These studies have suggested strong interactions between triazole derivatives and their biological targets, indicating potential for drug design .
Propiedades
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-11-9-14(20-26-11)18-15(24)10-22-7-5-12(6-8-22)16-19-21(2)17(25)23(16)13-3-4-13/h9,12-13H,3-8,10H2,1-2H3,(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDVLYRQXBVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














